molecular formula C11H15NO4 B14877212 N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide

N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide

Cat. No.: B14877212
M. Wt: 225.24 g/mol
InChI Key: DIUJWLFMZYHBRA-UHFFFAOYSA-N
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Description

N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide is an organic compound that belongs to the class of amides This compound features a methoxy group attached to both the nitrogen atom and the aromatic ring, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide typically involves the reaction of 3-methoxyphenol with a suitable acylating agent, followed by methylation and methoxylation steps. A common synthetic route might include:

    Acylation: Reacting 3-methoxyphenol with an acyl chloride or anhydride in the presence of a base to form the corresponding ester.

    Amidation: Converting the ester to the amide using a suitable amine, such as N-methylamine.

    Methoxylation: Introducing the methoxy group via methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-2-(3-methoxyphenoxy)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-methoxy-2-(4-methoxyphenoxy)-N-methylacetamide: Similar structure but with the methoxy group on the para position of the aromatic ring.

    N-methoxy-2-(3-hydroxyphenoxy)-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to its analogs.

Properties

IUPAC Name

N-methoxy-2-(3-methoxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(15-3)11(13)8-16-10-6-4-5-9(7-10)14-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJWLFMZYHBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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